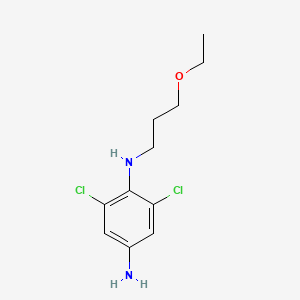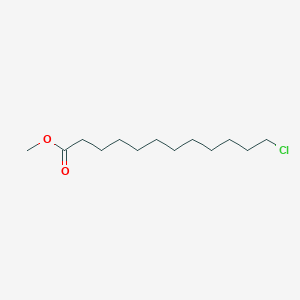
Methyl 12-chlorododecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 12-chlorododecanoate is an organic compound with the molecular formula C13H25ClO2 and a molecular weight of 248.789 g/mol . It is a chlorinated ester, specifically a methyl ester of 12-chlorododecanoic acid. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 12-chlorododecanoate can be synthesized through the esterification of 12-chlorododecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
12-chlorododecanoic acid+methanolacid catalystMethyl 12-chlorododecanoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the esterification process. Additionally, the reaction can be carried out under reduced pressure to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 12-chlorododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form 12-hydroxydodecanoate.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 12-chlorododecanoic acid and methanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Substitution: 12-hydroxydodecanoate.
Reduction: 12-chlorododecanol.
Hydrolysis: 12-chlorododecanoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 12-chlorododecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including surfactants and polymers.
Biology: The compound can be used in studies involving lipid metabolism and the synthesis of biologically active molecules.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is used in the production of specialty chemicals, including lubricants and plasticizers.
Mecanismo De Acción
The mechanism of action of methyl 12-chlorododecanoate depends on the specific chemical reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s chemical properties. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparación Con Compuestos Similares
Methyl 12-chlorododecanoate can be compared with other similar compounds, such as:
Methyl 12-hydroxydodecanoate: This compound has a hydroxyl group instead of a chlorine atom, making it more hydrophilic and reactive in different chemical reactions.
Methyl 12-bromododecanoate: Similar to this compound, but with a bromine atom, which can influence the reactivity and selectivity of substitution reactions.
Methyl 12-iodododecanoate: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions compared to its chloro and bromo counterparts.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which can be selectively substituted in various chemical reactions.
Propiedades
Fórmula molecular |
C13H25ClO2 |
|---|---|
Peso molecular |
248.79 g/mol |
Nombre IUPAC |
methyl 12-chlorododecanoate |
InChI |
InChI=1S/C13H25ClO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12H2,1H3 |
Clave InChI |
ULWCBDZJKRGIOK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B13003215.png)

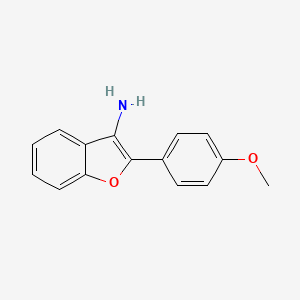
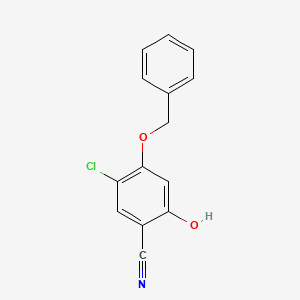
![3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13003250.png)
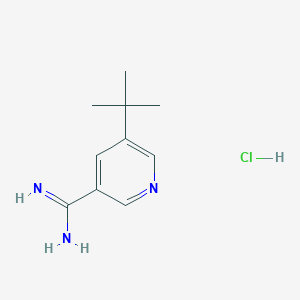
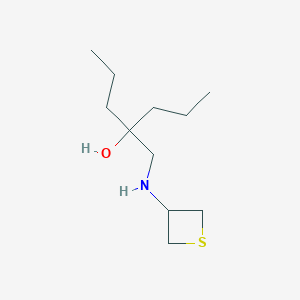
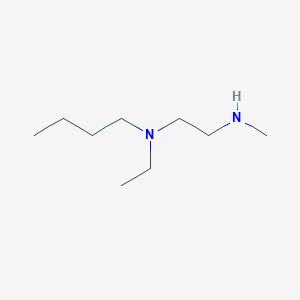

![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
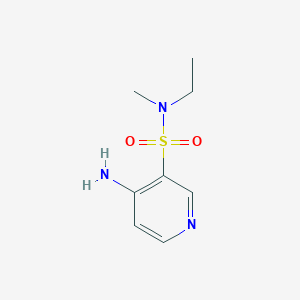
![7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
